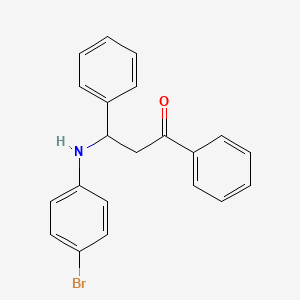
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone, commonly known as DBAP, is a synthetic compound that has gained significance in the field of scientific research due to its potential applications. DBAP belongs to the class of chalcones, which are known to possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of DBAP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Studies have shown that DBAP can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. DBAP has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DBAP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DBAP can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that DBAP can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
DBAP has several advantages as a research tool, such as its ease of synthesis, stability, and low cost. It can be easily synthesized in the laboratory using simple equipment and readily available reagents. However, DBAP also has some limitations, such as its low solubility in water and limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
将来の方向性
The potential applications of DBAP in various fields make it a promising candidate for further research. Future studies could focus on elucidating the mechanism of action of DBAP, optimizing its synthesis method, and exploring its applications in other areas such as neuroscience and environmental science. DBAP could also be used as a starting point for the development of new compounds with improved properties and activities.
Conclusion:
In conclusion, DBAP is a synthetic compound with potential applications in various fields such as medicine, agriculture, and material sciences. Its ease of synthesis, stability, and low cost make it an attractive research tool, and its biological activities make it a promising candidate for further development. Future studies could focus on exploring its mechanism of action, optimizing its synthesis method, and developing new compounds based on its structure.
合成法
DBAP can be synthesized by the reaction of 4-bromoaniline with 1,3-diphenylpropanedione in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by crystallization.
科学的研究の応用
DBAP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, DBAP has shown promising results as an anticancer agent, particularly against breast cancer cells. It has also exhibited anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory disorders. In agriculture, DBAP has been tested as a plant growth regulator, and it has shown positive results in promoting plant growth and increasing yield. In material sciences, DBAP has been used as a precursor for the synthesis of various organic compounds with potential applications in the field of organic electronics.
特性
IUPAC Name |
3-(4-bromoanilino)-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUFVPBXFRRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

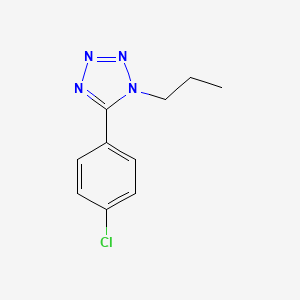

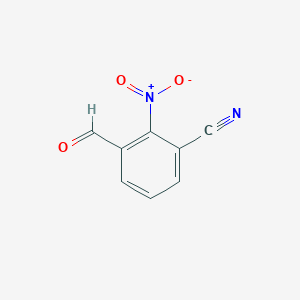
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
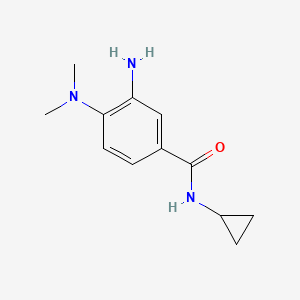
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
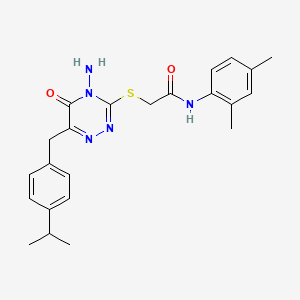
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
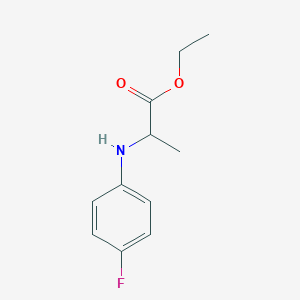
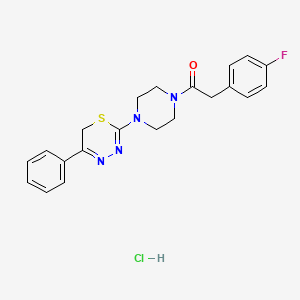
![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)